Acid Yellow 40 Acid Yellow 40 Milling yellow 3G is an organic sodium salt that is the monosodium salt of 5-chloro-2-[5-hydroxy-3-methyl-4-({4-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}diazenyl)-1H-pyrazol-1-yl]benzene-1-sulfonic acid. It has a role as a histological dye. It contains a Milling yellow 3G(1-).
Brand Name: Vulcanchem
CAS No.: 6372-96-9
VCID: VC3812385
InChI: InChI=1S/C23H19ClN4O7S2.Na/c1-14-3-10-19(11-4-14)37(33,34)35-18-8-6-17(7-9-18)25-26-22-15(2)27-28(23(22)29)20-12-5-16(24)13-21(20)36(30,31)32;/h3-13,22H,1-2H3,(H,30,31,32);
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3C(=NN(C3=O)C4=C(C=C(C=C4)Cl)S(=O)(=O)[O-])C.[Na+]
Molecular Formula: C23H19ClN4O7S2.Na
C23H19ClN4NaO7S2
Molecular Weight: 586.0 g/mol

Acid Yellow 40

CAS No.: 6372-96-9

Cat. No.: VC3812385

Molecular Formula: C23H19ClN4O7S2.Na
C23H19ClN4NaO7S2

Molecular Weight: 586.0 g/mol

* For research use only. Not for human or veterinary use.

Acid Yellow 40 - 6372-96-9

Specification

CAS No. 6372-96-9
Molecular Formula C23H19ClN4O7S2.Na
C23H19ClN4NaO7S2
Molecular Weight 586.0 g/mol
IUPAC Name sodium;5-chloro-2-[5-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonate
Standard InChI InChI=1S/C23H19ClN4O7S2.Na/c1-14-3-10-19(11-4-14)37(33,34)35-18-8-6-17(7-9-18)25-26-22-15(2)27-28(23(22)29)20-12-5-16(24)13-21(20)36(30,31)32;/h3-13,22H,1-2H3,(H,30,31,32);
Standard InChI Key YANGVYQANXOMGE-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3C(=NN(C3=O)C4=C(C=C(C=C4)Cl)S(=O)(=O)[O-])C.[Na+]
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3C(=NN(C3=O)C4=C(C=C(C=C4)Cl)S(=O)(=O)O)C.[Na]

Introduction

Chemical and Structural Properties of Acid Yellow 40

Acid Yellow 40 belongs to the monoazo dye class, characterized by a single azo group (N=N-\text{N}=\text{N}-) linking aromatic moieties. Its structure incorporates a sulfonic acid group, enhancing water solubility and affinity for cationic substrates. Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC23H18ClN4NaO7S2\text{C}_{23}\text{H}_{18}\text{ClN}_{4}\text{NaO}_{7}\text{S}_{2}
CAS Registry Number6372-96-9
Molecular Weight584.99 g/mol
SolubilitySoluble in water, ethylene glycol ether; slightly soluble in ethanol
AppearancePale yellow powder

The presence of a chlorine atom and sulfonic acid groups contributes to its stability in acidic environments, making it suitable for dyeing processes requiring low pH conditions .

Synthesis and Manufacturing Process

The industrial synthesis of Acid Yellow 40 involves a multi-step reaction sequence:

Diazotization of 4-Aminophenol

4-Aminophenol undergoes diazotization in the presence of nitrous acid (HNO2\text{HNO}_2) at 0–5°C, forming a diazonium salt intermediate. This reactive species is critical for subsequent coupling reactions.

Coupling with 5-Chloro-2-(3-methyl-5-oxo-2H-pyrazol-1(5H)-yl)benzenesulfonic Acid

The diazonium salt reacts with the sulfonic acid derivative under alkaline conditions, yielding a coupled intermediate. This step establishes the azo linkage central to the dye’s chromophoric structure.

Esterification with 4-Methylbenzene-1-sulfonyl Chloride

The phenolic hydroxyl group of the intermediate undergoes esterification with 4-methylbenzenesulfonyl chloride, introducing hydrophobic character and enhancing dye substantivity. The final product is isolated as a sodium salt via precipitation and purified through recrystallization .

Industrial Applications and Performance

Acid Yellow 40 is predominantly employed in the textile industry for dyeing natural and synthetic polyamide fibers. Its sulfonic acid groups facilitate electrostatic interactions with protonated amino groups in wool and silk, ensuring high wash-fastness. Key performance attributes include:

  • pH Sensitivity: Optimal dye uptake occurs in acidic media (pH 2–4), where fiber protonation maximizes ionic bonding.

  • Thermal Stability: Stable under standard dyeing temperatures (80–100°C), preventing degradation during processing.

  • Compatibility: Often blended with other acid dyes to achieve composite shades without competitive adsorption.

While primarily used in textiles, exploratory studies suggest potential applications in specialty inks and paper coatings, though these remain underdeveloped due to competition from pigments with superior lightfastness .

Toxicological and Environmental Considerations

Despite its widespread use, toxicological data for Acid Yellow 40 remain sparse. Extrapolating from structurally similar azo dyes, potential concerns include:

Metabolic Breakdown and Amine Release

Azo dyes may undergo reductive cleavage in anaerobic environments, generating aromatic amines, some of which are carcinogenic (e.g., benzidine derivatives). While no specific studies on Acid Yellow 40’s metabolites exist, regulatory agencies often mandate testing for amine content in commercial dye batches.

Acute and Chronic Toxicity

Limited animal studies on related dyes (e.g., Acid Yellow 1) reveal dose-dependent hepatotoxicity and nephrotoxicity at high concentrations . For instance, subchronic oral exposure to 300 mg/kg/day of Acid Yellow 1 in rats induced hepatic hypertrophy and renal tubular damage . These findings highlight the need for targeted toxicokinetic studies on Acid Yellow 40.

Environmental Persistence

The sulfonic acid groups in Acid Yellow 40 may enhance water solubility, increasing bioavailability in aquatic ecosystems. Microbial degradation pathways for similar dyes often involve azo reductase enzymes, but metabolic byproducts could pose ecological risks if unmanaged.

Future Research Directions

Critical knowledge gaps necessitate prioritized investigation into:

  • Metabolic Pathways: Identification of biodegradation products and their toxicological profiles.

  • Chronic Exposure Effects: Long-term in vivo studies to establish NOAEL (No Observed Adverse Effect Level) thresholds.

  • Alternative Applications: Development of high-performance liquid chromatography (HPLC) methods for quality control and environmental monitoring.

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